Di-p-tolylacetic acid
Description
Properties
IUPAC Name |
2,2-bis(4-methylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-3-7-13(8-4-11)15(16(17)18)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVBWVSGMCHHOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174920 | |
| Record name | Acetic acid, bis(p-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20809-78-3 | |
| Record name | 4-Methyl-α-(4-methylphenyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20809-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, bis(p-tolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020809783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-p-tolylacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, bis(p-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(p-tolyl)-acetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KV65LE9FJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-p-tolylacetic acid can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of p-xylene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Alkylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as recrystallization or distillation, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Di-p-tolylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3) can be used under acidic conditions.
Major Products
- p-Toluic acid, benzophenone derivatives
Reduction: Di-p-tolylmethanol
Substitution: Halogenated or nitrated this compound derivatives
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
DPTA has been investigated for its potential pharmacological properties. Research indicates that derivatives of di-p-tolylacetic acid may exhibit anti-inflammatory and analgesic effects. For instance, studies have shown that certain analogs can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. This suggests a pathway for developing new anti-inflammatory drugs based on DPTA derivatives .
Case Study: Anti-Inflammatory Activity
A notable study assessed the anti-inflammatory effects of DPTA derivatives in rodent models. The results demonstrated a significant reduction in paw edema when treated with these compounds compared to control groups. This highlights the potential of DPTA as a scaffold for designing new therapeutic agents targeting inflammation .
Organic Synthesis
Synthetic Applications
DPTA is utilized as an intermediate in organic synthesis, particularly in the preparation of various aryl acetic acid derivatives. Its structure allows for versatile modifications, making it a valuable building block in synthetic organic chemistry. For example, palladium-catalyzed reactions involving DPTA have been developed to create complex aryl-substituted compounds efficiently .
Table 1: Synthetic Reactions Involving DPTA
| Reaction Type | Conditions | Products |
|---|---|---|
| Palladium-Catalyzed Arylation | Aryl halides, base | Aryl acetic acid derivatives |
| Decarboxylative Coupling | Visible light, α-keto acids | Aryl-substituted products |
| Esterification | Alcohols, acid catalyst | Esters of DPTA |
Materials Science
Polymer Chemistry
DPTA has been explored for its potential use in polymer chemistry. Its ability to form esters makes it suitable for synthesizing polymeric materials with specific properties. Research has shown that incorporating DPTA into polymer matrices can enhance thermal stability and mechanical strength, making it beneficial for various industrial applications .
Case Study: Polymer Composites
In a study focusing on polymer composites, DPTA was used as a plasticizer in polyvinyl chloride (PVC) formulations. The resulting composites exhibited improved flexibility and durability compared to those without DPTA. These findings suggest that DPTA can play a crucial role in developing advanced materials with tailored properties .
Mechanism of Action
The mechanism of action of di-p-tolylacetic acid depends on its specific application. In general, the compound can interact with various molecular targets through its carboxyl and aromatic groups. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Di-p-tolylacetic acid belongs to a class of diarylacetic acids, which are often compared to other aromatic carboxylic acids and derivatives. Below is a detailed analysis of its similarities and distinctions with key analogs:
Di-(p-chlorophenyl)acetic Acid
- Structure : Replaces methyl groups with chlorine atoms at the para positions.
- Synthesis: Derived from the hydrolysis of DDT (dichlorodiphenyltrichloroethane), a well-known organochlorine insecticide .
- Properties :
- Higher molecular weight (C₁₄H₁₀Cl₂O₂; ~295.14 g/mol) due to chlorine substituents.
- Increased lipophilicity compared to this compound, influencing its pharmacokinetics and environmental persistence.
p-Tolylacetic Acid
- Structure : Contains a single para-methylphenyl group (C₉H₁₀O₂; 150.18 g/mol) .
- Physical Properties :
- Applications : Used as a building block in organic synthesis and pharmaceutical intermediates .
Fluorene-9-carboxylic Acid and Xanthene-9-carboxylic Acid
- Structural Differences : These compounds feature polycyclic aromatic systems (fluorene and xanthene cores) instead of diarylacetic acid backbones .
- Reactivity : The fused ring systems enhance π-π stacking interactions, making them more suitable for materials science applications (e.g., polymer composites) compared to diarylacetic acids .
Comparative Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₆H₁₆O₂ | 240.30 | Not reported | Not reported | M2 receptor antagonists |
| Di-(p-chlorophenyl)acetic acid | C₁₄H₁₀Cl₂O₂ | 295.14 | 160–162 | 310 (decomposes) | Neuroactive esters |
| p-Tolylacetic acid | C₉H₁₀O₂ | 150.18 | 92 | 267 | Pharmaceutical intermediates |
| Fluorene-9-carboxylic acid | C₁₄H₁₀O₂ | 210.23 | 254–256 | Sublimes | Polymer composites |
Biological Activity
Di-p-tolylacetic acid, a compound derived from p-tolylacetic acid, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its two para-tolyl groups attached to a central acetic acid moiety. Its molecular formula is with a molecular weight of 238.27 g/mol. The compound exhibits notable solubility in organic solvents and moderate stability under various conditions.
1. Anti-inflammatory Properties
Research indicates that this compound possesses significant anti-inflammatory effects. A study demonstrated that the compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential utility in treating inflammatory diseases.
2. Antioxidant Activity
This compound has been shown to exhibit antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
3. Neuroprotective Effects
The compound's neuroprotective capabilities have been explored in models of neurodegeneration. In animal studies, this compound administration resulted in reduced neuronal apoptosis and improved cognitive function, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease.
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound on murine macrophages. The results showed a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound, highlighting its role as a potential anti-inflammatory agent .
Case Study 2: Neuroprotection in Alzheimer's Models
In a transgenic mouse model of Alzheimer's disease, this compound was administered over a period of eight weeks. The treated group exhibited improved memory retention and reduced amyloid plaque formation compared to controls, suggesting that the compound may modulate pathways involved in neurodegeneration .
Research Findings
Recent research has focused on elucidating the mechanisms underlying the biological activities of this compound. Key findings include:
- Mechanism of Action : Studies suggest that this compound may exert its effects through modulation of signaling pathways involved in inflammation and apoptosis, particularly by inhibiting NF-kB activation .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of this compound derivatives indicate that modifications to the aromatic rings can enhance biological activity, providing insights for drug design .
Comparative Analysis
Q & A
Q. What are the established synthetic pathways for Di-p-tolylacetic acid, and how can researchers optimize yield and purity?
Di-p-tolylacetic acid is synthesized via the benzoin condensation of p-tolualdehyde, followed by oxidation to benzil and subsequent benzilic acid rearrangement. The final reduction step yields the target compound . To optimize yield, researchers should control reaction conditions (e.g., temperature, catalyst loading) and employ purification techniques like recrystallization or column chromatography. Purity can be verified using melting point analysis and HPLC with UV detection .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on methyl group signals (δ ~2.3 ppm) and aromatic proton splitting patterns .
- IR spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretches to verify acid functionality.
- Mass spectrometry : Use high-resolution MS to confirm molecular ion peaks (M<sup>+</sup> at m/z 256.3) and fragmentation patterns.
- HPLC : Assess purity with reverse-phase columns and UV detection at 254 nm .
Q. How should researchers design experiments to investigate the solubility and stability of Di-p-tolylacetic acid under varying conditions?
- Solubility : Perform gravimetric analysis in solvents (e.g., ethanol, DMSO, water) at controlled temperatures. Document solubility limits and use Hansen solubility parameters to predict solvent compatibility.
- Stability : Conduct accelerated degradation studies (e.g., exposure to heat, light, or acidic/basic conditions) with periodic HPLC monitoring. Use Arrhenius plots to extrapolate shelf-life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound (e.g., melting point discrepancies)?
Discrepancies often arise from impurities or polymorphic forms. To address this:
- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
- Compare results across multiple purification methods (e.g., recrystallization vs. sublimation).
- Cross-reference data with crystallographic databases (e.g., Cambridge Structural Database) to validate crystal lattice parameters .
Q. What mechanistic insights can be gained from studying the benzilic acid rearrangement step in this compound synthesis?
The rearrangement involves nucleophilic attack on the diketone (benzil) by hydroxide, forming a tetrahedral intermediate that undergoes 1,2-shift. Isotopic labeling (<sup>18</sup>O) and kinetic studies can elucidate the rate-determining step. Computational chemistry (DFT calculations) may further reveal transition-state geometries and substituent effects .
Q. How should researchers analyze and interpret conflicting bioactivity data for Di-p-tolylacetic acid derivatives in pharmacological studies?
- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability.
- Dose-response curves : Use nonlinear regression to compare EC50 values across studies.
- Structural analogs : Perform SAR (structure-activity relationship) analyses to identify critical functional groups. Address outliers by validating assay conditions (e.g., cell line viability, solvent controls) .
Q. What strategies ensure reproducibility in Di-p-tolylacetic acid synthesis across different laboratories?
- Detailed protocols : Specify reagent grades, equipment calibration, and environmental controls (e.g., humidity).
- Validation metrics : Require ≥95% purity (HPLC) and <5% RSD in yield across triplicate runs.
- Open data : Share raw NMR spectra and chromatograms in supplementary materials for peer review .
Methodological Frameworks
How can the P-E/I-C-O framework be applied to formulate research questions on this compound’s applications?
- Population (P) : Target compounds (e.g., ester derivatives).
- Exposure/Intervention (E/I) : Functionalization via esterification or amidation.
- Comparison (C) : Benchmark against analogous diphenylacetic acids.
- Outcome (O) : Metrics like catalytic efficiency, binding affinity, or thermal stability. Example: How does N-methylpiperidine esterification of Di-p-tolylacetic acid (E/I) improve its solubility (O) compared to unmodified analogs (C) in polar solvents (P)? .
Q. What ethical and practical considerations are critical when designing studies involving Di-p-tolylacetic acid?
- Data transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Safety protocols : Follow OSHA guidelines for handling aromatic acids (e.g., PPE, fume hoods).
- Ethical reporting : Disclose funding sources and avoid selective data presentation .
Data Presentation Standards
Q. How should researchers document synthetic procedures and analytical data for peer-reviewed publication?
- Experimental section : Include exact molar ratios, reaction times, and purification details. For example: “Di-p-tolylacetic acid (2.0 g, 7.8 mmol) was refluxed with thionyl chloride (5 mL) for 3 hr...” .
- Supplementary information : Provide annotated spectra, chromatograms, and crystallographic data (CIF files).
- Units : Use SI units and report uncertainties (e.g., melting point: 162.5 ± 0.3°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
